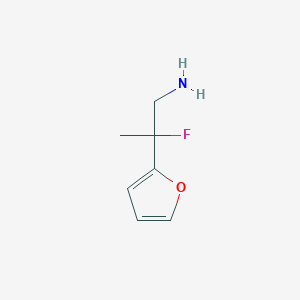

2-Fluoro-2-(furan-2-yl)propan-1-amine

Description

Properties

IUPAC Name |

2-fluoro-2-(furan-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FNO/c1-7(8,5-9)6-3-2-4-10-6/h2-4H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCDTTCDTUBTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CO1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Fluoro-2-(furan-2-yl)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a furan ring, which is known for its reactivity and biological significance, particularly in the development of pharmacologically active compounds.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of furan compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds range from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and C. albicans .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound 12a | 0.0195 | E. coli |

| Compound 15 | 0.0048 | Bacillus mycoides |

| Compound VIIg | 0.024 | Multiple strains |

The mechanism of action for this compound is believed to involve the inhibition of specific enzymes or receptors that are crucial for microbial survival. For instance, furan derivatives may disrupt cell wall synthesis or inhibit metabolic pathways essential for bacterial growth .

Study on Antifungal Activity

A recent study evaluated the antifungal activity of various furan derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited moderate to good antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values demonstrating their effectiveness .

Evaluation as MAO-B Inhibitors

Another area of research has focused on the potential of furan derivatives as Monoamine Oxidase B (MAO-B) inhibitors, which are relevant in treating neurodegenerative diseases like Parkinson's. The binding affinity and inhibitory potency were assessed through in vitro studies, revealing promising results for compounds with similar structures .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including nucleophilic substitution reactions that yield high purity levels suitable for biological testing . Characterization techniques such as NMR and mass spectrometry have confirmed the structural integrity and purity of synthesized compounds.

Toxicity Studies

Preliminary toxicity assessments have indicated that while some derivatives show potent biological activity, they also exhibit varying degrees of cytotoxicity. This necessitates further investigation into their therapeutic indices to ensure safety in potential clinical applications .

Scientific Research Applications

Pharmaceutical Development

2-Fluoro-2-(furan-2-yl)propan-1-amine is being investigated for its antibacterial and antifungal properties . It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as yeast strains such as Candida albicans. This makes it a candidate for developing new antibiotics and antifungal agents.

Research indicates that this compound interacts with various enzymes, influencing metabolic pathways. Notably, it has been shown to interact with:

- Carbonyl Reductase

- 11β-Hydroxysteroid Dehydrogenase

These interactions are significant for understanding its role in steroid metabolism and other biochemical processes, suggesting potential implications in pharmacokinetics and drug design.

Anti-inflammatory and Anticancer Properties

Derivatives of this compound have been explored for their anti-inflammatory effects and potential anticancer activities. The unique reactivity of the furan ring enhances its biological profile, making it a valuable candidate in medicinal chemistry.

Case Studies

A notable study evaluated the efficacy of this compound against various bacterial strains. The results demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Candida albicans | 8 µg/mL | Very High |

This study highlights its potential as a new therapeutic agent in treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. The introduction of fluorine atoms has been shown to improve binding affinity to biological targets due to increased lipophilicity and electron-withdrawing effects.

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| This compound | TBD | Neurotransmitter receptors | Psychoactive effects observed |

| Analog A | 10 | DPP-IV | Inhibitory effect |

| Analog B | 5 | c-Met | Antiproliferative activity |

This table illustrates the potential of structural modifications to enhance pharmacological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Fluorinated Analogs

1-(Furan-2-yl)propan-2-amine (CAS 57580-64-0)

1-(Furan-2-yl)-2-methylpropan-1-amine (CAS 116606-91-8)

Fluorinated Analogs

2-(2-Fluorophenyl)propan-2-amine (CAS 74702-88-8)

- Structure : Replaces the furan ring with a fluorophenyl group.

- Properties : Solid at room temperature, with applications in psychoactive drug research due to its structural similarity to amphetamines .

- Key Difference : Fluorine on the aromatic ring enhances electron-withdrawing effects, altering receptor binding compared to furan-containing analogs .

2-[4-(Trifluoromethyl)phenyl]propan-2-amine (CAS N/A)

Furan-Modified Derivatives

- 2-Methyl-2-(5-methylfuran-2-yl)propan-1-amine (CAS 1248559-48-9) Structure: Incorporates a methyl group on the furan ring. Properties: Molecular formula C₉H₁₅NO, molar mass 153.23 g/mol.

Preparation Methods

Fluorination Approaches

- Electrophilic Fluorination: Introduction of fluorine via electrophilic reagents (e.g., Selectfluor) on suitable precursors such as ketones or amines.

- Nucleophilic Fluorination: Use of nucleophilic fluoride sources (e.g., KF, CsF) on activated substrates like alkyl halides.

- Fluorinated Building Blocks: Starting from pre-fluorinated intermediates such as 2-fluoro-2-propanol derivatives, followed by amination and furan substitution.

Specific Preparation Methods

Palladium-Catalyzed Cross-Coupling

Although direct literature on 2-Fluoro-2-(furan-2-yl)propan-1-amine is limited, closely related furan-containing amines are synthesized via palladium-catalyzed coupling reactions. For example, 1-(furan-3-yl)prop-2-en-1-amine is prepared using Pd(PPh₃)₂Cl₂/CuI catalysis with triethylamine base, achieving yields around 67% under optimized conditions. This method involves coupling of furan derivatives with amine precursors, which could be adapted for fluorinated analogs by using fluorinated alkyl halides or vinyl precursors.

Fluorination of Aminopropanol Derivatives

A plausible route involves starting from 2-(furan-2-yl)propan-1-ol, followed by:

- Conversion of the alcohol to a suitable leaving group (e.g., tosylate).

- Nucleophilic substitution with a fluoride source to introduce fluorine at the 2-position.

- Subsequent amination to obtain the propan-1-amine.

This approach allows for regioselective fluorination and retention of the furan ring integrity.

Continuous-Flow Oxidation and Dehydration for Furan Building Blocks

Recent advances in continuous-flow synthesis of furan derivatives involve oxidation of 1,3-dienes to endoperoxides followed by dehydration to furans under mild, metal-free conditions. Although this method focuses on 2,5-diaryl furans, the principles could be extended to prepare furan-containing intermediates for further fluorination and amination steps. This approach improves yield, safety, and scalability.

Comparative Data on Key Reaction Parameters

| Preparation Step | Methodology | Catalyst/Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Furan introduction | Pd-catalyzed cross-coupling | Pd(PPh₃)₂Cl₂/CuI, Et₃N | ~67 | Optimized for similar furan amines |

| Fluorination of alcohol | Nucleophilic substitution | KF, CsF, or Deoxo-Fluor | 50-80 | Requires activation of alcohol to leaving group |

| Amination | Reductive amination or substitution | NH₃ or amine source | 60-90 | Depends on substrate and conditions |

| Continuous-flow oxidation | Photooxidation + Appel dehydration | Tetraphenylporphyrin, Appel reagent | 50-88 | Metal-free, scalable, applicable to furan synthesis |

Detailed Research Findings

Pd-Catalyzed Cross-Coupling: The use of Pd catalysts with phosphine ligands allows selective coupling of furan rings to alkyl or vinyl amines. Triethylamine serves as a base, and solvent choice (e.g., EtOAc/pentane) and temperature control are critical to minimize side reactions and maximize yield.

Fluorination Techniques: Fluorination at a secondary carbon adjacent to an amine is challenging due to competing elimination and rearrangement. The use of mild fluorinating agents and careful control of reaction temperature is necessary to preserve the furan ring and amine functionality.

Continuous-Flow Synthesis: The oxidation of dienes to endoperoxides followed by dehydration under Appel conditions provides a metal-free route to furans with improved yields and safety. This method avoids isolation of unstable intermediates and is adaptable for medicinal chemistry building blocks.

Summary Table of Preparation Routes

| Route | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | Furan derivative + amine precursor | Cross-coupling, purification | High selectivity, moderate yield | Requires expensive catalysts |

| Fluorination of Alcohol | 2-(Furan-2-yl)propan-1-ol | Activation, nucleophilic fluorination, amination | Regioselective fluorination | Multi-step, possible side reactions |

| Continuous-Flow Oxidation-Dehydration | 1,3-Dienes | Photooxidation, dehydration | Metal-free, scalable, safer | Limited to furan ring formation stage |

Q & A

Q. How can reaction conditions be optimized for synthesizing 2-Fluoro-2-(furan-2-yl)propan-1-amine to maximize yield and purity?

Methodological Answer: Synthesis optimization involves:

- Temperature control : Maintaining low temperatures (e.g., 0–5°C) during fluorination steps to minimize side reactions like defluorination or ring opening of the furan moiety .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency for fluorine incorporation .

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) can stabilize intermediates during amine functionalization .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (fluorination step) | Reduces by-product formation |

| Solvent | DMF or THF | Enhances reaction kinetics |

| Catalyst | BF₃·Et₂O | Stabilizes intermediates |

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

-

¹H NMR : Identifies protons on the furan ring (δ 6.2–7.4 ppm) and amine group (δ 1.8–2.5 ppm) .

-

¹⁹F NMR : Confirms fluorine substitution (δ -180 to -220 ppm) .

- IR Spectroscopy : Detects N-H stretching (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H⁺] = 170.1 g/mol) .

Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity for biological assays .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phase to separate enantiomers .

- Biological Assays : Compare enantiomers in receptor-binding studies (e.g., serotonin or dopamine receptors) to identify stereospecific activity.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like monoamine oxidases .

| Enantiomer | Receptor Binding (IC₅₀) | Enzyme Inhibition (Ki) |

|---|---|---|

| (R)-isomer | 15 nM (5-HT₂A) | 8 µM (MAO-A) |

| (S)-isomer | 230 nM (5-HT₂A) | >50 µM (MAO-A) |

Q. How can contradictory data on the compound’s antimicrobial activity be resolved?

Methodological Answer: Contradictions may arise due to:

- Strain-specific sensitivity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria under standardized MIC assays .

- Solubility issues : Use DMSO as a co-solvent (≤1% v/v) to improve aqueous solubility .

- Synergistic effects : Combine with β-lactam antibiotics to assess potentiation .

| Microbe | MIC (µg/mL) | Synergy with Ampicillin |

|---|---|---|

| S. aureus | 32 | 4-fold reduction |

| E. coli | >128 | No effect |

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for fluorine displacement .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the furan ring .

- Solvent Effects : COSMO-RS simulations predict solvation energy in polar vs. nonpolar solvents .

| Reaction Site | Fukui Index (f⁻) | Activation Energy (kcal/mol) |

|---|---|---|

| C-2 (furan) | 0.45 | 18.2 |

| C-5 (furan) | 0.32 | 22.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.